molecular formula C6H11N3O B1460074 2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine CAS No. 944896-78-0

2-(3-Ethyl-1,2,4-oxadiazol-5-YL)ethanamine

Cat. No. B1460074
Key on ui cas rn: 944896-78-0
M. Wt: 141.17 g/mol
InChI Key: GKJJABSPCCAZGZ-UHFFFAOYSA-N
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Patent
US08404684B2

Procedure details

TFA (0.5 ml) is added to a stirred solution of [2-(3-propyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamic acid tert-butyl ester (0.093 g, 0.39 mmol) in DCM (1 ml). After 1 hour the solvents are removed to afford the titled compound.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
[2-(3-propyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
0.093 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.C(OC(=O)[NH:14][CH2:15][CH2:16][C:17]1[O:21][N:20]=[C:19]([CH2:22][CH2:23]C)[N:18]=1)(C)(C)C>C(Cl)Cl>[CH2:22]([C:19]1[N:18]=[C:17]([CH2:16][CH2:15][NH2:14])[O:21][N:20]=1)[CH3:23]

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
[2-(3-propyl-[1,2,4]oxadiazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
0.093 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=NC(=NO1)CCC)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 hour the solvents are removed
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NOC(=N1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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